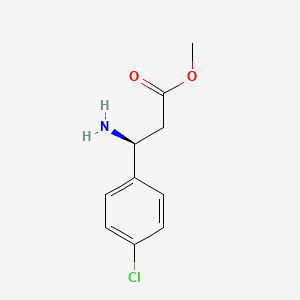

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKAREWNOLQNOG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368506 | |

| Record name | Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283159-95-5 | |

| Record name | Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery

CAS Number: 283159-95-5

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, a β-amino ester with a chlorinated phenyl group, makes it a valuable precursor for the synthesis of complex molecular architectures with therapeutic potential. This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, analytical characterization, and its critical role as an intermediate in the development of novel therapeutics, such as protein kinase B (Akt) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and pharmaceutical research.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their ester derivatives are privileged scaffolds in drug discovery.[1][2] Unlike their α-amino acid counterparts, the β-isomers offer a more flexible backbone, enabling the construction of peptidomimetics with enhanced proteolytic stability and unique conformational properties.[3] The introduction of a chlorine atom on the phenyl ring, as seen in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties through effects on metabolism and binding interactions.

This guide focuses specifically on the (S)-enantiomer of methyl 3-amino-3-(4-chlorophenyl)propanoate, a key intermediate whose stereochemical purity is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). We will delve into the practical aspects of its synthesis, emphasizing enantioselective methods that are both efficient and scalable.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for quality control.

General Properties

The key physicochemical data for this compound and its commonly used hydrochloride salt are summarized in Table 1.

| Property | This compound | This compound HCl |

| CAS Number | 283159-95-5[2] | 1217775-76-2[4] |

| Molecular Formula | C₁₀H₁₂ClNO₂[2] | C₁₀H₁₃Cl₂NO₂[4] |

| Molecular Weight | 213.66 g/mol [2] | 250.12 g/mol [4] |

| Appearance | Not specified (typically an oil or low-melting solid) | Yellow solid |

| Storage | -20°C, protect from light[2] | Inert atmosphere, room temperature |

Spectroscopic Characterization

-

¹H NMR (Expected): The spectrum would characteristically show a singlet for the methyl ester protons, multiplets for the diastereotopic methylene protons adjacent to the ester, a multiplet for the methine proton at the chiral center, and signals corresponding to the protons on the 4-chlorophenyl ring.

-

¹³C NMR (Expected): The carbon spectrum would display distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the methylene carbon, the chiral methine carbon, and the carbons of the 4-chlorophenyl ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. For the hydrochloride salt, the free base is typically observed.

Synthesis of this compound

The enantioselective synthesis of β-amino esters is a well-explored area of organic chemistry.[1][3] The primary challenge lies in establishing the stereocenter at the β-position with high fidelity. Several strategies can be employed, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.

Overview of Synthetic Strategies

The synthesis of this chiral β-amino ester can be approached via several logical pathways. The choice of method often depends on the desired scale, cost-effectiveness, and the availability of chiral catalysts or auxiliaries.

Figure 2. Asymmetric synthesis workflow.

Step-by-Step Methodology:

Part A: Synthesis of the Racemic Precursor Amino Acid

This protocol first describes the synthesis of the racemic amino acid, which can then be esterified and subjected to chiral resolution, or used as a reference material.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend malonic acid (1.05 eq), 4-chlorobenzaldehyde (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. A precipitate will form as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. Filter the white precipitate, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-(4-chlorophenyl)propanoic acid. [5] Part B: Esterification to the Racemic Methyl Ester

-

Reaction Setup: Suspend the racemic 3-amino-3-(4-chlorophenyl)propanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt of racemic methyl 3-amino-3-(4-chlorophenyl)propanoate.

Part C: Chiral Resolution (Conceptual)

While a specific enzymatic resolution protocol for this exact substrate is not detailed in the readily available literature, enzymatic kinetic resolution is a powerful technique for separating enantiomers of amino esters. [6][7]

-

Enzyme Selection: A lipase, such as Candida antarctica lipase B (CALB), is often effective for the stereoselective hydrolysis of one enantiomer of an amino ester.

-

Reaction Conditions: The racemic methyl ester would be dissolved in a suitable organic solvent, with the addition of a minimal amount of aqueous buffer to facilitate the enzymatic reaction. The lipase (often immobilized) is then added.

-

Monitoring and Separation: The reaction is monitored by chiral HPLC. The hydrolysis is stopped at approximately 50% conversion. At this point, the mixture will contain the unreacted (S)-ester and the hydrolyzed (R)-acid. These can be separated by extraction due to their different solubilities in acidic and basic aqueous solutions.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Intermediate in the Synthesis of Protein Kinase B (Akt) Inhibitors

A notable application of this compound is in the synthesis of potent and selective inhibitors of Protein Kinase B (Akt). [8]Akt is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is implicated in many human cancers, making it an important therapeutic target.

In a patented synthetic route, the hydrochloride salt of this compound is used as a key building block. [8]The primary amine of this intermediate serves as a nucleophile to be coupled with other fragments to construct the final, complex inhibitor molecule. The specific (S)-stereochemistry is critical for the desired biological activity of the final compound.

Logical Flow of Application in Drug Synthesis

Figure 3. Role as a key intermediate in API synthesis.

Conclusion and Future Perspectives

This compound is a versatile and valuable chiral intermediate for the pharmaceutical industry. The methodologies for its synthesis, particularly through asymmetric approaches, are well-established in principle, allowing for the production of high-purity material. Its application in the synthesis of targeted therapeutics, such as Akt inhibitors, underscores the importance of such chiral building blocks in modern drug discovery. Future research may focus on the development of more efficient and sustainable catalytic asymmetric methods for its large-scale production, further enhancing its accessibility for research and development programs.

References

- United States Patent 6,448,228. (1999). Dipeptide compounds with fungicidal activity.

-

Hameed, A., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5, 295-309. [Link]

-

Request PDF. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

Wiley-VCH. (2005). Supporting Information. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

-

Yuan, Z., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

- United States Patent 10,654,855. (2020). Protein kinase B inhibitors.

-

PubChem. (n.d.). methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. [Link]

-

Pharmaffiliates. (n.d.). Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. [Link]

-

Beilstein Journals. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. [Link]

-

Zhao, H., et al. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016-8. [Link]

-

Witos, J., et al. (2014). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Catalysts, 4(3), 257-271. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate | C10H12ClNO2 | CID 7175949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Introduction

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral β-amino ester of significant interest in medicinal chemistry and pharmaceutical development. As a key chiral building block, its stereochemically defined structure is crucial for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of novel therapeutics, including potent inhibitors of protein kinase B (PKB/Akt), a key node in cell signaling pathways implicated in cancer and other diseases[1].

Understanding the physicochemical properties of this compound is paramount for researchers and drug development professionals. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics and purification efficiency to solubility, stability, and downstream formulation. This guide provides an in-depth analysis of its core physicochemical characteristics, supported by established analytical methodologies and field-proven insights to empower researchers in their synthetic and developmental endeavors.

Chemical Identity and Core Properties

The fundamental identity of a molecule is the bedrock of its characterization. This compound is frequently handled and characterized both as a free base and as a hydrochloride salt, which exhibits markedly different physical properties, particularly solubility. The following table summarizes its key identifiers and computed molecular descriptors.

| Property | This compound (Free Base) | This compound HCl (Salt) |

| IUPAC Name | methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride[2] |

| CAS Number | 283159-95-5[3][4][5] | 1217775-76-2[2][6][7] |

| Molecular Formula | C₁₀H₁₂ClNO₂[3][4][8] | C₁₀H₁₃Cl₂NO₂[2][7] |

| Molecular Weight | 213.66 g/mol [3][4][8] | 250.12 g/mol [2][7] |

| SMILES | COC(=O)CCl)N[3] | COC(=O)CCl)N.Cl[2] |

| LogP (Computed) | 1.90[3] | Not Applicable |

| TPSA (Ų) | 52.32[3] | Not Applicable |

Spectroscopic and Chiroptical Characterization

Structural elucidation and confirmation of stereochemical integrity are critical. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the molecular structure. Based on data from its enantiomer, the following assignments can be made for the hydrochloride salt in DMSO-d₆[9].

-

δ 8.72 (s, 3H): This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺), which have shifted downfield due to the electron-withdrawing effect of the nitrogen atom and protonation.

-

δ 7.57 - 7.61 (m, 2H) & 7.49 - 7.53 (m, 2H): These multiplets represent the four protons on the para-substituted chlorophenyl ring, appearing as a characteristic AA'BB' system.

-

δ 4.62 - 4.65 (m, 1H): This multiplet is assigned to the chiral methine proton (-CH) at the C3 position, coupled to the adjacent methylene protons.

-

δ 3.58 (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH₃).[9] Note: some sources report this as a doublet, which may indicate long-range coupling or a different solvent system.[9]

-

δ 2.99 - 3.23 (m, 2H): These complex multiplets arise from the two diastereotopic protons of the methylene group (-CH₂) at the C2 position.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For the free base, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 214 , corresponding to the molecular formula C₁₀H₁₂ClNO₂[9]. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at approximately one-third the intensity of the molecular ion peak) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

While specific spectra are not widely published, the expected characteristic IR absorption bands for the free base include:

-

3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~1735 cm⁻¹: A strong C=O stretching band from the methyl ester group.

-

~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200 cm⁻¹: C-O stretching of the ester.

-

~1090 cm⁻¹: C-Cl stretching from the chlorophenyl group.

Chiroptical Properties

Confirming the absolute configuration is non-negotiable for a chiral intermediate.

-

Circular Dichroism (CD): CD spectroscopy is the definitive method for confirming the (S)-configuration in solution by measuring the differential absorption of circularly polarized light.[10] The technique provides a unique spectral signature, or "Cotton effect," associated with the chiral center and its interaction with the aromatic chromophore.[10]

Physicochemical Parameters

These parameters dictate the compound's behavior in various physical and chemical environments.

| Property | Value / Description | Comments |

| Appearance | White to off-white solid | Data for the hydrochloride salt. |

| Melting Point | 127-129 °C | This reported range is for the racemic hydrochloride salt.[10] The melting point of the pure (S)-enantiomer salt is expected to be similar but may differ. |

| Solubility | Soluble in organic solvents like ethyl acetate and methanol. The hydrochloride salt is expected to have higher aqueous solubility. | Inferred from synthetic work-up procedures where the compound is partitioned between ethyl acetate and aqueous solutions.[1] |

| pKa (Predicted) | ~9-10 | The primary amine group is basic. The exact pKa is not experimentally reported but is expected to be in the typical range for a primary amine adjacent to a chiral center. |

Stability and Degradation

As a β-amino ester, the compound is susceptible to hydrolytic degradation of the ester bond.[11][12] This process can be catalyzed by both acid and base and is pH-dependent.[11]

-

Causality: The ester linkage is an electrophilic site vulnerable to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, making the carbon more electrophilic.

-

Implications: For long-term storage, the compound should be kept in a dry, sealed environment, preferably as the more stable crystalline hydrochloride salt.[7] Solutions, particularly in protic or aqueous solvents, may have limited stability. This is a critical consideration in drug formulation and process chemistry.

Analytical and Preparative Methodologies

Robust analytical and purification methods are essential for ensuring the quality and purity of this compound.

Protocol: Chiral Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) create a chiral environment, leading to differential interaction strengths with the two enantiomers and thus enabling their separation.[13]

Methodology:

-

Sample Preparation: Dissolve a small amount (~1 mg) of the compound in the mobile phase to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.

-

Mobile Phase: An isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.[13]

-

Temperature: 25 °C (Room Temperature).

-

Detection: UV at 220 nm or 254 nm, where the chlorophenyl chromophore absorbs.

-

-

Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Caption: A typical workflow for determining the enantiomeric purity of the target compound.

Protocol: Synthesis and Purification

Rationale: A common and efficient route to the target compound involves the deprotection of an N-Boc protected precursor. The Boc (tert-butoxycarbonyl) group is a standard amine protecting group that is stable under many conditions but is readily cleaved under strong acid, yielding the desired amine salt. Purification by flash chromatography separates the product from residual starting material and byproducts based on polarity.

Methodology:

-

Deprotection Reaction:

-

Dissolve (S)-methyl 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate in a minimal amount of an anhydrous solvent like dichloromethane (DCM).[9]

-

Add an excess of a strong acid solution, such as 4M HCl in 1,4-dioxane (e.g., 10 equivalents).[9]

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

-

Work-up:

-

Remove the solvent and excess acid under reduced pressure (rotary evaporation). This typically yields the crude hydrochloride salt as a solid.

-

For the free base, the crude salt can be dissolved in water, the pH adjusted to >10 with a base (e.g., NaOH), and the product extracted with an organic solvent like ethyl acetate.[1]

-

-

Purification:

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the solution onto a silica gel column.

-

Elute the product using a gradient of methanol in dichloromethane (e.g., 1% to 15% MeOH in DCM).[1]

-

Combine fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the purified compound.

-

Caption: A representative workflow for the synthesis and purification of the title compound.

Conclusion

This compound is a valuable chiral intermediate whose utility is fundamentally linked to its physicochemical properties. Its structure, stereochemistry, and purity are readily confirmed by a suite of spectroscopic and chromatographic techniques, with chiral HPLC being indispensable for verifying enantiomeric integrity. Key considerations for its handling and application include its susceptibility to hydrolysis, which necessitates careful storage and reaction planning. The methodologies outlined in this guide provide a robust framework for the characterization, synthesis, and purification of this compound, empowering researchers to confidently employ it in the advancement of pharmaceutical R&D.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51358156, methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

-

Al-Saraireh, Y. M., et al. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. RSC Advances. Available at: [Link]

-

Blakemore, D. (2023). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Synthio. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. Available at: [Link]

-

Crecente-Campo, J., et al. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. MDPI. Available at: [Link]

-

Al-Saraireh, Y. M., et al. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. Molecular Systems Design & Engineering. Available at: [Link]

- Meazza, G., et al. (1999). United States Patent 5,994,360. Google Patents.

- Hancox, U., et al. (n.d.). US Patent 10,654,855 B2 - Protein kinase B inhibitors. Google Patents.

-

Kabir, A. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

Sources

- 1. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 2. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (S)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID METHYL ESTER | 283159-95-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1217775-76-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. CAS 1217775-76-2 | methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride - Synblock [synblock.com]

- 8. METHYL 3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE | 180264-84-0 [m.chemicalbook.com]

- 9. METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 10. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate: A Key Chiral Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of β-amino acids, this compound serves as a critical building block for the synthesis of complex therapeutic agents, most notably as an intermediate in the development of protein kinase B (PKB/Akt) inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the technical details relevant to researchers in the field.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. It is crucial to distinguish between the free base form and its commonly used hydrochloride salt, as their properties differ significantly.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| Molecular Formula | C₁₀H₁₂ClNO₂[2] | C₁₀H₁₃Cl₂NO₂[3] |

| Molecular Weight | 213.66 g/mol [2] | 250.12 g/mol [3] |

| CAS Number | 283159-95-5[2] | 1217775-76-2[3] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | White solid[1] |

| Solubility | Data not widely available, expected to be soluble in common organic solvents | Data not widely available, likely soluble in water and polar organic solvents |

| pKa | Data not available | Data not available |

Note: The racemic form of methyl 3-amino-3-(4-chlorophenyl)propanoate is identified by the CAS number 180264-84-0.

Synthesis of this compound

The stereoselective synthesis of the (S)-enantiomer is paramount for its use in chiral drug development. Several strategies can be employed, including the resolution of a racemic mixture or asymmetric synthesis.

Racemic Synthesis followed by Chiral Resolution

A common and scalable approach involves the initial synthesis of the racemic methyl ester, followed by resolution to isolate the desired (S)-enantiomer.

Step 1: Synthesis of Racemic 3-Amino-3-(4-chlorophenyl)propanoic Acid

The synthesis of the parent racemic β-amino acid can be achieved through a Mannich-type reaction involving 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating.[4]

Step 2: Esterification to Racemic Methyl 3-amino-3-(4-chlorophenyl)propanoate

The racemic amino acid is then esterified. A typical procedure involves suspending the acid in methanol and slowly adding a reagent like thionyl chloride. The reaction mixture is then heated to reflux to drive the reaction to completion.[4]

Step 3: Chiral Resolution

The resolution of the racemic methyl ester can be achieved by forming diastereomeric salts with a chiral resolving agent. A patented method describes the use of D-tartaric acid to selectively crystallize the salt of the (S)-enantiomer, which can then be isolated and neutralized to yield the pure this compound.

Experimental Protocol: Chiral Resolution (Illustrative)

-

Materials: Racemic methyl 3-amino-3-(4-chlorophenyl)propanoate, D-tartaric acid, suitable solvent (e.g., methanol/water mixture).

-

Procedure:

-

Dissolve the racemic ester in the chosen solvent system.

-

Add an equimolar amount of D-tartaric acid to the solution.

-

Allow the solution to cool and crystallize. The salt of the (S)-enantiomer will preferentially precipitate.

-

Collect the crystals by filtration.

-

Recrystallize the salt to improve diastereomeric purity.

-

Treat the purified salt with a base (e.g., sodium bicarbonate) to neutralize the tartaric acid and liberate the free base of this compound.

-

Extract the product with an organic solvent and purify as needed.

-

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant alternative to chiral resolution, potentially reducing the number of steps and improving overall yield. General methods for the asymmetric synthesis of β-amino esters that could be adapted for this target molecule include:

-

Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated ester can be rendered asymmetric through the use of a chiral catalyst or a chiral auxiliary.

-

Dynamic Kinetic Resolution: This method involves the reduction of a racemic β-amino-α-keto ester using a chiral catalyst, which selectively produces one stereoisomer of the corresponding β-amino-α-hydroxy ester, a precursor that can be converted to the target compound.[5]

Sources

- 1. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Introduction

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate is a chiral β-amino ester, a structural motif of significant interest in medicinal chemistry and drug development. As a derivative of β-phenylalanine, it serves as a valuable chiral building block for the synthesis of various biologically active molecules, including enzyme inhibitors and peptide mimetics. The precise structural characterization of such molecules is paramount to ensuring their stereochemical integrity and purity, which directly impacts their pharmacological profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the spectral data but also a field-proven protocol for acquiring high-quality spectra. Our approach is grounded in the fundamental principles of NMR, explaining the causality behind spectral features and experimental choices to ensure scientific integrity and reproducibility.

Part 1: Fundamental Principles Governing the NMR Spectra

A robust interpretation of NMR spectra begins with an understanding of the core principles that dictate the appearance of signals. For this compound, several key factors are at play.

Chemical Shift and Electronic Environment

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[1][2] Conversely, electron-donating groups increase shielding, moving the signal upfield. In our target molecule, the electronegative chlorine atom on the phenyl ring, the amino group (NH₂), and the ester moiety (COOCH₃) are the primary influencers of the chemical shifts.

The Impact of Chirality: Diastereotopicity

The presence of a stereocenter at the C3 position renders the two protons of the adjacent methylene (CH₂) group at C2 diastereotopic. This is a critical concept: even with free rotation around the C2-C3 bond, these two protons are chemically and magnetically non-equivalent. Consequently, they will exhibit distinct chemical shifts and will couple not only to the C3 proton but also to each other (geminal coupling). This non-equivalence is a direct NMR manifestation of the molecule's chirality.[3]

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals into multiplets. This phenomenon arises from the interaction of the magnetic moments of non-equivalent nuclei, typically through the intervening bonding electrons. The multiplicity of a signal is generally described by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons and the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy Considerations

Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C NMR experiments are inherently less sensitive than ¹H NMR and typically require a higher sample concentration or longer acquisition times.[4][5] Spectra are usually acquired with broadband proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and enhances the signal-to-noise ratio. The chemical shift range for ¹³C is much wider (~200 ppm) than for ¹H, providing excellent resolution.

Part 2: Experimental Protocol for High-Fidelity NMR Analysis

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[6] The following protocol outlines a self-validating system for obtaining high-resolution spectra suitable for structural confirmation and purity analysis.

Step-by-Step Sample Preparation

-

Analyte Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][6][7]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative if solubility is an issue. The deuterium in the solvent is essential for the spectrometer's field-frequency lock.[4][8]

-

Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent.[8] Using a separate vial allows for effective mixing via vortexing and visual confirmation of complete dissolution.[4]

-

Filtration and Transfer: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution into a clean, unscratched NMR tube.[6][7] This is easily accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[6][7] Cotton wool should be avoided as solvents can leach impurities from it.[6]

-

Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Part 3: Spectral Analysis and Interpretation

The following is a predictive analysis of the ¹H and ¹³C NMR spectra based on the known structural features of the molecule and established principles of NMR spectroscopy.

Molecular Structure with Atom Numbering

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct sets of signals.

-

Aromatic Protons (H-c, H-d): The para-substituted phenyl ring will produce a characteristic AA'BB' system, which often simplifies to appear as two distinct doublets.

-

H-c (ortho to Cl): These two equivalent protons will appear as a doublet, deshielded by the inductive effect of the chlorine atom. Expected δ ≈ 7.30 ppm.

-

H-d (meta to Cl): These two equivalent protons will also be a doublet, typically found slightly upfield from the ortho protons. Expected δ ≈ 7.25 ppm.

-

The coupling constant between these adjacent aromatic protons (³JHH) is typically 7-9 Hz.

-

-

Methine Proton (H-a): This proton is on the chiral center (C3) and is adjacent to the electron-withdrawing amino group and the aromatic ring. It will be coupled to the two diastereotopic methylene protons (H-b and H-b').

-

Signal: It will appear as a multiplet, most likely a doublet of doublets (dd).

-

Expected δ: ≈ 4.5 - 4.8 ppm.

-

-

Methylene Protons (H-b, H-b'): These diastereotopic protons at C2 are adjacent to the chiral center and the ester carbonyl group. They will have different chemical shifts.

-

Signal: Each will appear as a doublet of doublets (dd). They couple to each other (geminal coupling, ²JHH, typically 12-18 Hz) and to the methine proton H-a (vicinal coupling, ³JHH, with different values for each proton).

-

Expected δ: ≈ 2.7 - 3.0 ppm. The carbonyl group's anisotropy will influence their exact position.

-

-

Amino Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet.

-

Signal: Broad singlet.

-

Expected δ: Highly variable (≈ 1.5 - 3.5 ppm), depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange.

-

-

Methyl Protons (OCH₃): The three equivalent protons of the methyl ester group are in a distinct chemical environment.

-

Signal: A sharp singlet, as there are no adjacent protons to couple with.

-

Expected δ: ≈ 3.7 ppm, deshielded by the adjacent oxygen atom.[1]

-

Table 1: Summary of Predicted ¹H NMR Data

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-c | ~ 7.30 | Doublet (d) | ³JHH ≈ 8 | 2H |

| H-d | ~ 7.25 | Doublet (d) | ³JHH ≈ 8 | 2H |

| H-a | ~ 4.5 - 4.8 | Doublet of Doublets (dd) | ³JHH(a,b), ³JHH(a,b') | 1H |

| H-b, H-b' | ~ 2.7 - 3.0 | 2 x Doublet of Doublets | ²JHH(b,b'), ³JHH(a,b), ³JHH(a,b') | 2H |

| NH₂ | ~ 1.5 - 3.5 | Broad Singlet (br s) | N/A | 2H |

| OCH₃ | ~ 3.7 | Singlet (s) | N/A | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear furthest downfield.

-

Expected δ: ≈ 172 ppm.

-

-

Aromatic Carbons: The symmetry of the para-substituted ring results in four signals for the six carbons.

-

C-ipso (attached to C3): Quaternary carbon. Expected δ ≈ 140-142 ppm.

-

C-ipso (attached to Cl): Quaternary carbon, its shift influenced by the heavy atom effect of chlorine. Expected δ ≈ 132-134 ppm.

-

C-c (ortho to Cl): Two equivalent carbons. Expected δ ≈ 129 ppm.

-

C-d (meta to Cl): Two equivalent carbons. Expected δ ≈ 128 ppm.

-

-

Methine Carbon (C-a): The chiral carbon atom bonded to the nitrogen.

-

Expected δ: ≈ 50-55 ppm.

-

-

Methylene Carbon (C-b): The CH₂ carbon.

-

Expected δ: ≈ 40-45 ppm.

-

-

Methyl Carbon (OCH₃): The carbon of the methyl ester group.

-

Expected δ: ≈ 52 ppm.

-

Table 2: Summary of Predicted ¹³C NMR Data

| Carbon Label | Chemical Shift (δ, ppm) |

| C=O | ~ 172 |

| C-ipso (C-Ar) | ~ 140-142 |

| C-ipso (Cl-Ar) | ~ 132-134 |

| C-c | ~ 129 |

| C-d | ~ 128 |

| C-a (CH) | ~ 50-55 |

| C-b (CH₂) | ~ 40-45 |

| OCH₃ | ~ 52 |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for this compound. The key diagnostic features in the ¹H spectrum include the distinct doublet of doublets for the chiral methine proton (H-a), the pair of non-equivalent signals for the diastereotopic methylene protons (H-b, H-b'), and the characteristic AA'BB' pattern of the 4-chlorophenyl group. The ¹³C spectrum complements this by confirming the presence of eight unique carbon environments, including the downfield ester carbonyl and the four distinct aromatic signals. This detailed NMR characterization is indispensable for verifying the identity, stereochemical integrity, and purity of this important chiral intermediate, underpinning its reliable use in pharmaceutical research and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. How to Prepare Samples for NMR. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

Reddit user discussion. What is the effect of a chlorine group on aromatic protons?. r/NMRspectroscopy. [Link]

-

Wiley-VCH. Supporting Information for a publication containing related structures. [Link]

-

Reddit user discussion. [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. r/chemhelp. [Link]

-

SpectraBase. 13C NMR of 3-Amino-3-phenyl-propionic acid, methyl ester. [Link]

-

PubChem, National Institutes of Health. Methyl 3-amino-3-phenylpropionate. [Link]

-

PubChem, National Institutes of Health. Methyl 3-phenylpropionate. [Link]

-

Jakovljevic, M., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(22), 5486. [Link]

-

ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

-

Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-436. [Link]

-

Palkó, M., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(7), e2000081. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Li, G., & Still, W. C. (1998). A Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Organic Letters, 1(1), 59-61. [Link]

-

Pharmaffiliates. Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. [Link]

-

Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

-

Bolchi, C., et al. (2017). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of amino acid benzyl esters. Magnetic Resonance in Chemistry, 55(11), 1016-1022. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

PubChem, National Institutes of Health. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

-

PubMed. Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. SYN-METHYL-3-HYDROXY-2-METHYL-3-PHENYLPROPANOATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

The Strategic Synthesis of Chiral β-Amino Acid Esters: An In-Depth Technical Guide

Abstract

Chiral β-amino acids and their ester derivatives are cornerstones of modern pharmaceutical development, forming the backbone of numerous bioactive molecules, including β-peptides and β-lactam antibiotics.[1][2] Their unique structural motifs confer advantageous properties such as increased metabolic stability and distinct conformational preferences.[2] This guide provides an in-depth exploration of the principal synthetic pathways to access these valuable chiral building blocks. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the state-of-the-art in chiral β-amino acid ester synthesis.

Introduction: The Significance of the β-Amino Acid Motif

The replacement of α-amino acids with their β-homologues in peptide chains can induce the formation of stable, predictable secondary structures like helices, sheets, and turns.[2] This structural rigidity, coupled with enhanced resistance to enzymatic degradation, makes β-peptides highly attractive as peptidomimetics in drug discovery.[3] Consequently, the development of efficient and stereocontrolled methods for the synthesis of enantiomerically pure β-amino acids and their derivatives is a paramount objective in contemporary organic chemistry.[2][4] This guide will traverse the landscape of synthetic strategies, from classical approaches to cutting-edge catalytic methods.

Catalytic Asymmetric Hydrogenation: A Workhorse for Enantioselectivity

One of the most direct and atom-economical methods for the synthesis of chiral β-amino acid esters is the asymmetric hydrogenation of prochiral β-(acylamino)acrylates.[1][5] This approach relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen across the double bond with high facial selectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral phosphine ligands have proven to be exceptionally effective for the hydrogenation of β-(acylamino)acrylates.[1][5] The choice of ligand is critical for achieving high enantioselectivity.

-

Mechanism Insight: The catalytic cycle generally involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center.

-

Key Ligand Classes:

-

DuPhos and BICP: Ligands such as Me-DuPhos and BICP have demonstrated high efficacy, particularly for the hydrogenation of (E)-isomers of β-(acylamino)acrylates, often achieving enantiomeric excesses (ee) upwards of 99%.[1][5]

-

TangPhos: The Rh-TangPhos catalyst has been successfully applied to the asymmetric hydrogenation of N-aryl β-enamino esters, yielding N-aryl β-amino esters with up to 96.3% ee.[6]

-

Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

Sources

- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of 3-Amino-3-Arylpropanoate Derivatives

Executive Summary

The 3-amino-3-arylpropanoate scaffold, a core component of β-aryl-β-amino acids, represents a privileged structure in medicinal chemistry and drug discovery. Its inherent conformational flexibility, combined with the stereochemical complexity and the diverse chemical space accessible through the aryl moiety, makes it a foundational building block for a vast array of biologically active molecules. These derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, neuroscience, and infectious diseases. Their ability to mimic natural peptide structures while offering enhanced enzymatic stability makes them particularly valuable as peptidomimetics. This guide provides a comprehensive overview of the synthesis, diverse biological activities, mechanisms of action, and therapeutic applications of these compounds, grounded in field-proven insights and experimental validation.

The β-Amino Acid Scaffold: A Foundation for Biological Activity

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration fundamentally changes the molecule's backbone, allowing for the formation of unique, stable secondary structures in β-peptides, such as helices and sheets, that are resistant to proteolytic degradation.[1][2] The 3-amino-3-arylpropanoate framework specifically introduces an aromatic ring system directly attached to the stereogenic center bearing the amino group (Cβ). This aryl group is a critical determinant of biological activity, serving as a key interaction point with biological targets through π-π stacking, hydrophobic, and electronic interactions. The stereochemistry at this Cβ position is often crucial for target-specific binding and efficacy.

Synthetic Strategies: Accessing Chemical Diversity and Stereochemical Control

The therapeutic potential of 3-amino-3-arylpropanoate derivatives is unlocked through robust and stereoselective synthetic methodologies. The choice of synthesis dictates the accessibility of diverse analogues for structure-activity relationship (SAR) studies.

Key Synthetic Approaches

-

Mannich-type "One-Pot" Synthesis: A highly efficient method involves the three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate. This approach provides a facile, one-step route to a variety of β-amino acid cores and is amenable to generating libraries of compounds for initial screening.[3][4] The reaction mechanism can be complex, involving multiple pathways that may be influenced by solvent polarity and the electronic nature of the arylaldehyde.[3]

-

Asymmetric Synthesis: Achieving enantiomeric purity is critical for pharmacological applications. Key methods include:

-

Michael Addition: Asymmetric Michael addition of a chiral lithium amide to an aryl acrylate derivative can yield the desired β-aminoester.

-

Catalytic Asymmetric Reduction: The enantioselective reduction of N-aryl β-dehydroamino acid derivatives using chiral catalysts, such as those based on copper(II), offers an efficient route to enantiomerically pure N-aryl β-amino esters under mild conditions.[5]

-

Diagram: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of a 3-amino-3-arylpropanoate derivative library.

Caption: Generalized workflow from synthesis to initial biological screening.

Diverse Biological Activities & Therapeutic Potential

The 3-amino-3-arylpropanoate scaffold is remarkably versatile, giving rise to derivatives with a wide spectrum of biological activities.

Anticancer Activity

A significant number of derivatives exhibit potent antiproliferative effects against various cancer cell lines.[6][7] Their mechanisms are diverse and often structure-dependent. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show selective cytotoxicity against non-small cell lung cancer cells (A549) and can reduce cell migration.[6] The inclusion of different heterocyclic or aromatic substituents on the core structure allows for fine-tuning of this activity.[6] Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis, while others function as histone deacetylase (HDAC) inhibitors.[8][9]

Neurological Disorders

This class of compounds has shown significant promise in modulating N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[10][11] Specific derivatives of (R)-2-amino-3-triazolpropanoic acid act as glycine site agonists with selectivity for different GluN2 subunits (e.g., GluN2C/D).[10][12] This subunit specificity is a key goal in modern neuropharmacology, as it may allow for therapeutic intervention in conditions like schizophrenia or Parkinson's disease with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.[11][13]

Infectious Diseases

Derivatives of this scaffold have demonstrated broad-spectrum antimicrobial and antifungal properties.[1][14] For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives show good activity against the yeast-like fungi Candida albicans and can also inhibit bacteria such as Escherichia coli and Staphylococcus aureus.[15] Additionally, the 3-arylquinoline structure, which contains a related motif, has been identified as a potent antileishmanial lead, effectively blocking the proliferation of Leishmania parasites in their intramacrophage amastigote form.[16]

Cardiovascular Applications

Certain 3-amino-3-arylpropanoate derivatives have been developed as antagonists of the platelet fibrinogen receptor (gp IIb/IIIa). By blocking this receptor, these compounds inhibit platelet aggregation, making them useful for treating and preventing platelet-mediated thrombotic disorders such as myocardial infarction and unstable angina.

Mechanisms of Action: From Receptor Modulation to Cell Cycle Arrest

Understanding the precise mechanism of action is paramount for rational drug design and development.

Case Study: NMDA Receptor Glycine Site Agonism

NMDA receptors require the binding of both glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit), for activation.[13] Certain 3-amino-3-arylpropanoate derivatives function as potent agonists at this GluN1 glycine site. The triazole ring in some derivatives can act as a bioisostere for an amide bond, correctly positioning the molecule within the binding pocket of the GluN1 subunit to trigger receptor activation.[10][12]

Caption: Agonist binding at the NMDA receptor leading to channel opening.

Case Study: Anticancer Mechanisms

The anticancer activity of these derivatives often involves the disruption of fundamental cellular processes required for proliferation.

-

Tubulin Disruption: Some β-lactam analogues of 3-amino-3-arylpropanoates function as microtubule-disrupting agents, similar to combretastatin A-4.[9] They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8][9]

-

Apoptosis Induction: Mechanistic studies show that potent derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This is often characterized by a downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and an upregulation of pro-apoptotic proteins like Bax.[8][9]

-

Cell Cycle Arrest: Flow cytometry analysis of cancer cells treated with active compounds often reveals a significant accumulation of cells in a specific phase of the cell cycle. For example, some α-aminophosphonate derivatives have been shown to arrest pancreatic cancer cells in the S phase.[17]

Caption: Mechanism of action for tubulin-disrupting anticancer derivatives.

Application in Drug Discovery: SAR and Lead Optimization

Systematic modification of the 3-amino-3-arylpropanoate scaffold is a powerful strategy for lead optimization. Structure-activity relationship (SAR) studies reveal key insights into the molecular features required for potency and selectivity.

Structure-Activity Relationship (SAR) Insights

-

Aryl Substituents: The nature and position of substituents on the aryl ring are paramount. For anticancer activity, electron-donating groups (e.g., methoxy, N,N-dimethylamino) can enhance potency.[18][19] In some series, the presence of a hydroxy group on the benzene ring is strongly related to cytotoxic activity.[15]

-

N-Substitutions: Modifications at the amino group can drastically alter activity. For example, introducing amide or carbamate functionalities can yield analogues with potent antiproliferative activities.[18][19]

-

Core Scaffold Modifications: Replacing the core propanoic acid with bioisosteres, such as a β-lactam or phosphalactone, can confer novel activities or improve existing ones, such as targeting tubulin or inhibiting pancreatic cancer cell growth, respectively.[9][17]

Data Presentation: SAR of Anticancer Derivatives

The following table summarizes the in vitro cytotoxicity (IC₅₀) of selected 3-amino-propanoic acid derivatives against various human cancer cell lines, illustrating the impact of structural modifications.

| Compound ID | Core Structure Modification | Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-((4-hydroxyphenyl)amino)propanoic acid | 2-Furyl | A549 (Lung) | ~25 | [6] |

| 2 | 3-((4-hydroxyphenyl)amino)propanoic acid | 4-Chlorophenyl | A549 (Lung) | > 100 | [6] |

| 32 | 3-Fluoro-β-lactam | 3-Hydroxy-4-methoxyphenyl | Hs578T (Breast) | 0.033 | [8][9] |

| 33 | 3-Fluoro-β-lactam | 3-Fluoro-4-methoxyphenyl | MCF-7 (Breast) | 0.095 | [8][9] |

| 4k | Benzofused 2-phospha-γ-lactone | Diethylamino phenyl | BxPC-3 (Pancreatic) | < 50 | [17] |

Note: IC₅₀ values are approximate and compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Key Experimental Methodologies

The validation of biological activity requires robust and reproducible experimental protocols. The following sections detail standard, self-validating methodologies for assessing the anticancer and antimicrobial potential of novel derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[1]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a standard technique for determining MIC values.[21]

Step-by-Step Methodology:

-

Inoculum Preparation: Select 3-4 colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL in the well).[20]

-

Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells in columns 2-12. Add 200 µL of the test compound at its highest concentration to the first column.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.[21]

-

Controls: Column 11 serves as a positive control (broth and inoculum, no compound), and column 12 serves as a negative/sterility control (broth only).

-

Inoculation: Add the diluted bacterial inoculum to wells in columns 1-11.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Outlook

The 3-amino-3-arylpropanoate scaffold is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, establishing them as viable candidates for developing novel therapeutics for cancer, neurological disorders, and infectious diseases. The synthetic accessibility of these compounds allows for extensive exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing derivatives with even greater target specificity, particularly subunit-selective NMDA receptor modulators and inhibitors of specific cancer-related kinases or pathways. The continued integration of computational modeling with synthetic chemistry and biological screening will undoubtedly accelerate the journey of these versatile compounds from laboratory curiosities to life-saving medicines.

References

A complete list of all sources cited in this document with full details and URLs for verification.

- Synthesis of 3-amino-3-aryl propanoates.

- A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd.

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.

- Minimum Inhibitory Concentration (MIC) Test.

- Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.

- MTT Cell Proliferation Assay.

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.

- Biological Applications of β-amino acids and its derivatives.

- Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

- MTT assay protocol. Abcam.

- Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. Benchchem.

- Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents.

- Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. PubMed.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.

- Structure–Activity Relationship Studies of 3‐Aroylindoles as Potent Antimitotic Agents. Wiley Online Library.

- Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.

- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. University of Copenhagen.

- Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives.

- Novel NMDA Receptor Modulators: An Update.

- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. PubMed.

- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

Sources

- 1. atcc.org [atcc.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship Studies of 3‐Aroylindoles as Potent Antimitotic Agents | Semantic Scholar [semanticscholar.org]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Advent of the Chlorinated Phenyl: A Technical Chronicle of Chlorophenyl-Substituted Amino Acids in Research and Medicine

Abstract

The strategic incorporation of chlorine atoms onto the phenyl ring of amino acids has given rise to a class of molecules with profound pharmacological significance. This in-depth technical guide chronicles the discovery and historical development of key chlorophenyl-substituted amino acids, with a primary focus on the pioneering molecules that have shaped our understanding of neurotransmission and enzymatic inhibition: baclofen and fenclonine (p-chlorophenylalanine). We will explore the serendipitous discoveries, the evolution of synthetic strategies from racemic mixtures to stereospecific preparations, and the pivotal experiments that elucidated their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and scientific journey of these impactful compounds.

Introduction: The Dawn of a New Pharmacophore

The mid-20th century was a fertile ground for neuropharmacology, with the discovery and characterization of key neurotransmitters paving the way for the rational design of novel therapeutic agents. The amino acid γ-aminobutyric acid (GABA) was identified as the primary inhibitory neurotransmitter in the mammalian central nervous system in the 1950s.[1][2] This discovery sparked a quest for GABA analogs that could modulate neuronal activity and potentially treat neurological and psychiatric disorders. Similarly, the elucidation of serotonin's role in mood and physiology prompted the development of tools to manipulate its synthesis and signaling. It was within this exciting scientific landscape that the introduction of a seemingly simple modification—the addition of a chlorine atom to a phenyl ring of an amino acid—led to the creation of compounds with remarkable and specific biological activities.

This guide will navigate the key milestones in the history of chlorophenyl-substituted amino acids, from their initial synthesis to their establishment as indispensable tools in neuroscience and medicine. We will delve into the stories of two archetypal molecules:

-

Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid): A GABA analog that crossed the blood-brain barrier and became a cornerstone in the management of spasticity.

-

Fenclonine (p-chlorophenylalanine, PCPA): A potent and irreversible inhibitor of serotonin synthesis that has been instrumental in dissecting the role of this neurotransmitter in a vast array of physiological processes.

Through a blend of historical narrative, mechanistic explanation, and detailed experimental protocols, this document aims to provide a comprehensive resource for understanding the discovery and enduring legacy of chlorophenyl-substituted amino acids.

The Serendipitous Journey of Baclofen: From Epilepsy to Spasticity

The story of baclofen is a classic example of serendipity in drug discovery. Its journey from a failed epilepsy drug to a mainstay treatment for spasticity highlights the importance of keen observation and a willingness to explore unexpected findings.

The Genesis of a GABA Analog

In 1962, the Swiss chemist Heinrich Keberle, working at Ciba-Geigy (a predecessor of Novartis), synthesized baclofen.[3][4] The rationale behind its creation was to develop a more lipophilic derivative of GABA.[4] GABA itself, while a crucial neurotransmitter, does not readily cross the blood-brain barrier, limiting its therapeutic potential when administered systemically. By attaching a 4-chlorophenyl group to the GABA backbone, Keberle aimed to increase its fat solubility and facilitate its entry into the central nervous system. The initial therapeutic target for this novel compound was epilepsy.[3][4]

A Fortunate Failure and a New Beginning

Clinical trials for baclofen as an anti-epileptic agent proved disappointing.[5] However, astute clinicians observed an unexpected side effect in some patients: a significant reduction in muscle spasticity.[3] This serendipitous finding prompted a shift in the clinical development of baclofen. In 1971, it was reintroduced as a treatment for spasticity, and its efficacy in this indication was soon established.[3] The U.S. Food and Drug Administration (FDA) approved baclofen for the treatment of spasticity in 1977.[3][4]

Elucidating the Mechanism of Action: The Discovery of the GABAB Receptor

For years, the precise mechanism by which baclofen exerted its muscle relaxant effects was not fully understood. It was known to be a GABA agonist, but it did not act on the then-known GABA receptors, which were sensitive to the antagonist bicuculline (now known as GABAA receptors). In 1980, Norman Bowery and his team made a landmark discovery.[6] They identified a novel, bicuculline-insensitive GABA receptor that was potently activated by baclofen. This new receptor was named the GABAB receptor .[6] This discovery was a pivotal moment, not only in understanding baclofen's mechanism but also in expanding our knowledge of GABAergic neurotransmission.

The activation of GABAB receptors by baclofen leads to the inhibition of neuronal activity through several mechanisms, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[7] This ultimately results in a reduction in the release of excitatory neurotransmitters, leading to the alleviation of muscle spasticity.[3]

Timeline of Key Events in the History of Baclofen

| Year | Event | Reference(s) |

| 1962 | Baclofen is first synthesized by Heinrich Keberle at Ciba-Geigy. | [3][4][5] |

| 1971 | Baclofen is reintroduced as a treatment for muscle spasticity. | [3] |

| 1977 | The U.S. FDA approves baclofen for the treatment of spasticity. | [3][4] |

| 1980 | The GABAB receptor is discovered as the target of baclofen. | [6] |

| 1984 | Intrathecal baclofen therapy is introduced for severe spasticity. | [3] |

Fenclonine (p-Chlorophenylalanine): A Powerful Tool for Serotonin Depletion

In parallel with the development of GABAergic drugs, researchers were actively seeking ways to understand the function of another critical neurotransmitter, serotonin (5-hydroxytryptamine, 5-HT). The synthesis of p-chlorophenylalanine (PCPA), also known as fenclonine, provided a revolutionary tool to achieve this.

The Discovery of a Tryptophan Hydroxylase Inhibitor

Fenclonine was identified as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[8][9] This discovery was a significant breakthrough, as it allowed for the selective depletion of serotonin in the brain and peripheral tissues. The administration of fenclonine leads to a dramatic and long-lasting reduction in serotonin levels.[8]

A Window into the World of Serotonin

The availability of fenclonine opened up new avenues of research into the role of serotonin in a wide range of physiological and behavioral processes. By depleting serotonin with fenclonine, researchers could investigate its involvement in:

-

Sleep and wakefulness

-

Mood and emotional behavior

-

Aggression

-

Sexual behavior

-

Pain perception

While its side effects, including hypersensitivity reactions and psychiatric disturbances, have limited its therapeutic use, fenclonine remains an invaluable experimental tool in neuroscience.[8][10]

Synthesis of Chlorophenyl-Substituted Amino Acids: From Racemates to Enantiopure Compounds

The synthesis of chlorophenyl-substituted amino acids has evolved significantly since their initial discoveries. Early methods often produced racemic mixtures, while later advancements have focused on stereospecific syntheses to isolate the more active enantiomers.